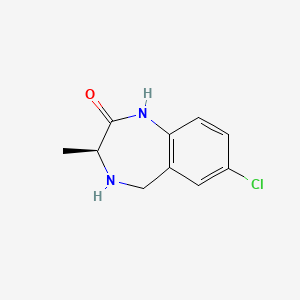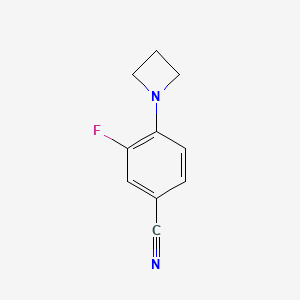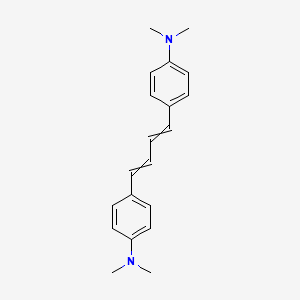
4,4'-(Buta-1,3-diene-1,4-diyl)bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dimethylaniline) is an organic compound with the molecular formula C20H24N2. This compound is characterized by the presence of a buta-1,3-diene linkage between two N,N-dimethylaniline groups. It is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dimethylaniline) typically involves the coupling of N,N-dimethylaniline with a buta-1,3-diene derivative. One common method is the palladium-catalyzed cross-coupling reaction, where N,N-dimethylaniline is reacted with a buta-1,3-diene halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced catalytic systems and automated processes helps in achieving consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diene linkage to a saturated alkane.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated alkane derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4,4’-(Buta-1,3-diene-1,4-diyl)bis(N,N-dimethylaniline) involves its interaction with molecular targets through its diene linkage and aromatic rings. The compound can undergo electrophilic and nucleophilic reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with a diyne linkage instead of a diene.
4,4’-(Buta-1,3-diene-1,4-diyl)diphenol: Contains hydroxyl groups instead of N,N-dimethylamino groups.
Properties
CAS No. |
304467-03-6 |
|---|---|
Molecular Formula |
C20H24N2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
4-[4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H24N2/c1-21(2)19-13-9-17(10-14-19)7-5-6-8-18-11-15-20(16-12-18)22(3)4/h5-16H,1-4H3 |
InChI Key |
CXFIWPAUNODACX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



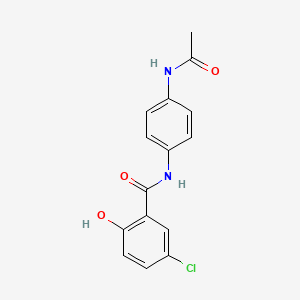
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
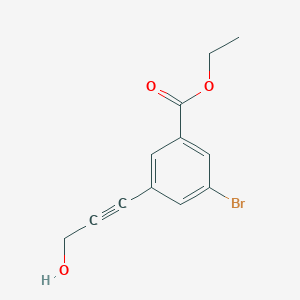
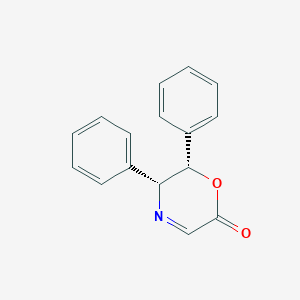
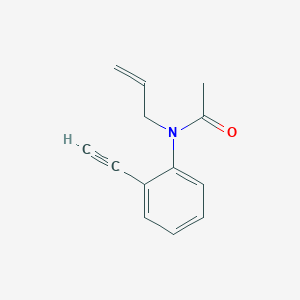

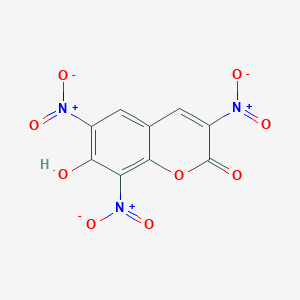
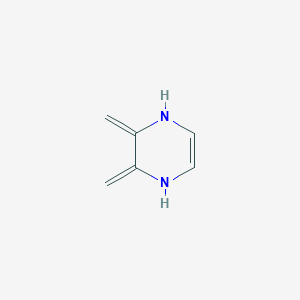
![1-Methoxy-3-methyl-2,7-dioxa-3,5-diazabicyclo[2.2.1]hept-5-ene](/img/structure/B14257757.png)
